molecular formula C11H15NO2 B3351756 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester CAS No. 396130-00-0

1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester

Cat. No. B3351756
M. Wt: 193.24 g/mol
InChI Key: RDSWQMMBTGKSEE-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a compound with the CAS Number: 116515-48-1 . It has a molecular weight of 151.16 . The IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-7-carboxylic acid .


Synthesis Analysis

A one-pot synthesis of dihydro-1H-pyrrolizine derivatives via [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols, has been described . When sarcosine was used instead of proline, functionalized spiropyrrolizines were obtained .


Molecular Structure Analysis

The InChI code for 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is 1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) .


Chemical Reactions Analysis

The cycloaddition of azomethine ylides to alkenes and alkynes is an elegant entry to pyrrolidines . The required 1,3-dipoles can be produced from the reaction of α-amino acids with carbonyl compounds by eliminating carbon dioxide .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 184-185°C . It is stored at room temperature .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 3-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)9-7-8(2)12-6-4-5-10(9)12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSWQMMBTGKSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476342
Record name 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester

CAS RN

396130-00-0
Record name 1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester
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1H-Pyrrolizine-7-carboxylic acid, 2,3-dihydro-5-methyl-, ethyl ester

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